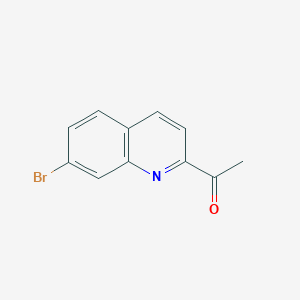

1-(7-Bromoquinolin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(7-Bromoquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity:

1-(7-Bromoquinolin-2-yl)ethanone has demonstrated promising antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, research indicates that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than conventional antibiotics like ampicillin .

Anticancer Potential:

The compound's structure suggests potential anticancer activity. Quinoline derivatives have been explored for their ability to downregulate heat shock proteins, which are implicated in cancer progression and drug resistance. Some studies have reported that brominated quinoline derivatives can effectively inhibit cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways, allowing for the creation of various derivatives with potentially enhanced biological activities. The following table summarizes notable derivatives and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Bromoquinoline | Bromine at the 7-position | Exhibits antibacterial activity |

| 8-Hydroxyquinoline | Hydroxyl group at the 8-position | Known for chelating metal ions |

| 5-Amino-7-bromoquinoline | Amino group at the 5-position | Potential anticancer properties |

| 6-Bromoquinolin-2(1H)-one | Lacks ethanone functionality | Primarily studied for its role in medicinal chemistry |

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated a series of quinoline derivatives, including those related to this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Research on brominated quinoline derivatives has shown their ability to inhibit specific cancer cell lines. For example, compounds derived from this compound were tested against various cancer types, demonstrating effective inhibition of cell growth at micromolar concentrations .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under various conditions:

Mechanistic Insight : Bromine’s electrophilicity facilitates ligand exchange in cross-couplings, while steric effects modulate substitution rates.

Ketone Functionalization

The ethanone group participates in classic ketone reactions:

Reduction to Alcohol

-

Conditions : NaBH₄/MeOH or LiAlH₄/THF

-

Product : 1-(7-Bromoquinolin-2-yl)ethanol

-

Yield : 75–92%

-

Application : Chiral alcohols serve as intermediates for antiviral agents .

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in EtOH under reflux to yield imines (75–88% yield).

-

Knorr Quinoline Synthesis : Condenses with β-ketoesters to form polycyclic quinoline derivatives (60–70% yield) .

Cross-Coupling Reactions

The quinoline core enables regioselective functionalization:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (50% yield) .

-

Halogenation : NBS/CHCl₃ adds bromine at position 3 (65% yield) .

Photochemical Reactions

Biological Activity Correlations

Derivatives synthesized from 1-(7-Bromoquinolin-2-yl)ethanone exhibit notable bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 7-(4-Fluorophenyl)ethanone | Anticancer (MCF-7 cells) | 20.1 nM | |

| 7-Aminoquinoline-2-ethanol | Antibacterial (S. aureus) | 22 mm inhibition |

Comparative Reactivity

A comparison with analogous compounds highlights positional effects:

| Compound | Reactivity at Bromine | Ketone Reactivity |

|---|---|---|

| This compound | High (7-position) | Moderate |

| 1-(8-Bromoquinolin-2-yl)ethanone | Moderate (8-position) | High |

| 1-(6-Bromoquinolin-2-yl)ethanone | Low (steric hindrance) | High |

Key Trend : Bromine’s reactivity decreases with increased steric hindrance near the substituent.

Eigenschaften

Molekularformel |

C11H8BrNO |

|---|---|

Molekulargewicht |

250.09 g/mol |

IUPAC-Name |

1-(7-bromoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-6H,1H3 |

InChI-Schlüssel |

WAMZNXBCYMTGHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.